molecular formula C30H48O3 B7841598 Urs-12-en-28-oic acid, 3-hydroxy-

Urs-12-en-28-oic acid, 3-hydroxy-

Cat. No.: B7841598
M. Wt: 456.7 g/mol
InChI Key: WCGUUGGRBIKTOS-PFAYWFFOSA-N
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Description

Urs-12-en-28-oic acid, 3-hydroxy-: 3-hydroxyurs-12-en-28-oic acid , is a pentacyclic triterpenoid compound. It is a naturally occurring compound found in various plants, including apples, cranberries, and prunes. This compound is known for its potential anti-inflammatory, antioxidant, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthetic routes for 3-hydroxyurs-12-en-28-oic acid typically involve the extraction and purification from natural sources or chemical synthesis from simpler precursors. The chemical synthesis may involve multiple steps, including oxidation, reduction, and functional group modifications.

Industrial Production Methods: : On an industrial scale, the compound is often extracted from plant materials using solvents like methanol or ethanol. The extraction process is followed by purification steps such as column chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: : 3-hydroxyurs-12-en-28-oic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: : In chemistry, 3-hydroxyurs-12-en-28-oic acid is used as a starting material for the synthesis of more complex molecules and derivatives.

Biology: : The compound has been studied for its biological activities, including its potential to modulate enzyme activities and gene expression.

Medicine: : It has shown promise in preclinical studies for its anti-inflammatory, antioxidant, and anticancer properties. It is being investigated for its potential therapeutic applications in treating various diseases.

Industry: : In the cosmetic industry, 3-hydroxyurs-12-en-28-oic acid is used for its antioxidant properties in skincare products.

Mechanism of Action

The compound exerts its effects through multiple pathways, including the modulation of inflammatory cytokines, antioxidant enzyme activities, and cell cycle regulation. Its molecular targets include various enzymes and receptors involved in inflammatory and oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds: : Some similar compounds include ursolic acid , oleanolic acid , and betulinic acid .

Uniqueness: : Compared to these compounds, 3-hydroxyurs-12-en-28-oic acid has a unique hydroxyl group at the 3-position, which contributes to its distinct biological activities and chemical reactivity.

Properties

IUPAC Name

(2R,4aS,6aS,6bR,12aR)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,19?,21?,22?,23?,24?,27+,28-,29-,30+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGUUGGRBIKTOS-PFAYWFFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Urs-12-en-28-oic acid, 3-hydroxy-
Reactant of Route 2
Urs-12-en-28-oic acid, 3-hydroxy-
Reactant of Route 3
Urs-12-en-28-oic acid, 3-hydroxy-
Reactant of Route 4
Urs-12-en-28-oic acid, 3-hydroxy-
Reactant of Route 5
Urs-12-en-28-oic acid, 3-hydroxy-
Reactant of Route 6
Urs-12-en-28-oic acid, 3-hydroxy-

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